molecular formula C8H5BrFNO2S B1525647 [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325304-63-9

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile

Cat. No.: B1525647
CAS No.: 1325304-63-9
M. Wt: 278.1 g/mol
InChI Key: PTYYQBFZQNQEHT-UHFFFAOYSA-N
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Description

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is a useful research compound. Its molecular formula is C8H5BrFNO2S and its molecular weight is 278.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of bioactive molecules, suggesting that they may interact with a variety of biological targets .

Mode of Action

It’s known that similar compounds can undergo biotransformation . For example, 4-Fluorophenylacetonitrile can be transformed into 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This suggests that [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile might also undergo biotransformation, potentially leading to interactions with its targets.

Biochemical Pathways

It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that this compound might also be involved in such reactions, potentially affecting associated biochemical pathways.

Pharmacokinetics

It’s known that similar compounds can undergo biotransformation , which could impact their bioavailability.

Result of Action

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many biological molecules.

Biological Activity

[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H6BrFNO2S. The compound features a sulfonyl group attached to an acetonitrile moiety, with bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown moderate to strong activity against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 10 µM
Escherichia coli≤ 15 µM
Acinetobacter baumannii≤ 20 µM

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can inhibit the growth of various cancer cell lines, including non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways .

The biological activity of this compound is attributed to its interaction with molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Binding to cellular receptors can alter signaling pathways related to inflammation and cancer progression.
  • Cellular Component Interaction : It affects cellular components that regulate gene expression and cell cycle progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Study 2: Anticancer Properties

In another investigation, this compound was tested on various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against A549 and MDA-MB-231 cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYQBFZQNQEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.